4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
Overview
Description
“4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole” is an optically transparent photo-stable polymer with a high glass transition temperature . It can be used as a coating in electrochemical and electronic devices .
Synthesis Analysis
This compound is a fluorinated polymer that is formed by the copolymerization of 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole and 1,1,2,2,-tetrafluoroethylene .Molecular Structure Analysis
The molecular formula of this compound is C5F8O2 . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .Physical and Chemical Properties Analysis
The compound has a density of 1.67 g/mL at 25 °C . It is soluble in fluorinated solvents such as perfluoromethylcyclohexane, perfluorobenzene, and perfluorodecalin . The dielectric constant is 1.904, 1 MHz (ASTM D 150) . The refractive index n20/D is 1.29 .Scientific Research Applications
Enhanced Thermal Stability in Deoxofluorination
Bis(2-methoxyethyl)aminosulfur trifluoride, known as Deoxo-Fluor™, shows effectiveness in converting alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives. This agent offers a broader spectrum and less thermal sensitivity compared to traditional deoxofluorination reagents, positioning 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole derivatives as valuable for chemical synthesis with enhanced safety and versatility (Lal et al., 1999).
Application in Polymer Science
The copolymerization of tetrafluoroethylene with this compound in supercritical carbon dioxide has been explored. This method produces copolymers with varied compositions and molecular weights, showcasing the utility of this dioxole in creating materials with adjustable properties such as glass transition temperatures. Such materials are significant for developing new polymers with specific thermal and mechanical characteristics (Michel et al., 2003).
Water-Oxidation Catalysis
In the context of water-oxidation catalysis, the fluorinated polymer Dupont AF, a copolymer of this compound and tetrafluoroethylene, has been applied to stabilize phosphonate-derivatized molecular assemblies on oxide electrodes. This demonstrates the compound's potential in enhancing the stability and performance of catalytic systems, particularly those involved in energy conversion processes (Eberhart et al., 2017).
Radiation Chemistry and Material Stability
The radiation chemistry of the copolymer of tetrafluoroethylene with this compound, also known as Teflon AF®, has been studied, revealing its predominant main chain scission upon radiolysis. These findings contribute to the understanding of the stability and degradation pathways of fluoropolymer materials under radiation, which is crucial for their application in high-radiation environments (Forsythe et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F8O2/c6-1-2(7)15-3(14-1,4(8,9)10)5(11,12)13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYRISKCBOPJRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(OC(O1)(C(F)(F)F)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37685-92-0 | |
Record name | 1,3-Dioxole, 4,5-difluoro-2,2-bis(trifluoromethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37685-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6073493 | |
Record name | 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37697-64-6 | |
Record name | 1,3-Dioxole, 4,5-difluoro-2,2-bis(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037697646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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